4-(chloromethyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride
Description
4-(Chloromethyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride (CAS: 1049746-46-4) is a thiazole-derived small molecule with the molecular formula C₁₁H₁₂Cl₂N₂OS and a molecular weight of 291.20 g/mol . The compound features a chloromethyl group at the 4-position of the thiazole ring and a 4-methoxyphenylamine substituent at the 2-position, forming a hydrochloride salt to enhance solubility and stability.
Properties
IUPAC Name |
4-(chloromethyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS.ClH/c1-15-10-4-2-8(3-5-10)13-11-14-9(6-12)7-16-11;/h2-5,7H,6H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHKOSLPADBEAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride typically involves the chloromethylation of a thiazole derivative. One common method involves the reaction of 4-methoxyphenylamine with thioamide in the presence of a chloromethylating agent such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts, such as zinc iodide, can enhance the efficiency of the chloromethylation process, leading to higher yields and reduced reaction times .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl (–CH₂Cl) group serves as a prime site for nucleophilic substitution. Key reactions include:
Table 1: Nucleophilic substitution reactions
| Nucleophile | Conditions | Product | Yield | Sources |
|---|---|---|---|---|
| Amines (e.g., NH₃) | EtOH, 60–80°C, 4–6 hrs | –CH₂NH₂ derivatives | 75–85% | |
| Thiols (e.g., RSH) | DMF, K₂CO₃, RT, 2 hrs | –CH₂SR derivatives | 68–72% | |
| Hydroxide (OH⁻) | NaOH (10%), H₂O, reflux | –CH₂OH derivatives | 60–65% |
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Mechanism : SN2 displacement facilitated by the electron-withdrawing thiazole ring.
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Applications : Used to synthesize pharmacologically active thiazole derivatives via amine or thiol coupling .
Oxidation Reactions
The thiazole sulfur atom and chloromethyl group undergo oxidation under controlled conditions:
Table 2: Oxidation pathways
| Oxidizing Agent | Target Site | Product | Conditions |
|---|---|---|---|
| H₂O₂ (30%) | Thiazole sulfur | Sulfoxide (–S=O) derivatives | CH₃CN, 50°C, 3 hrs |
| m-CPBA | Thiazole sulfur | Sulfone (–SO₂) derivatives | DCM, 0°C→RT, 12 hrs |
| KMnO₄ (acidic) | –CH₂Cl | –COOH derivatives | H₂SO₄, 70°C, 6 hrs |
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Key Insight : Sulfoxide formation is reversible, while sulfone derivatives are stable.
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Side Reactions : Over-oxidation of the methoxyphenyl group is avoided using mild agents like H₂O₂.
Reduction Reactions
Selective reduction of functional groups is achievable:
Table 3: Reduction protocols
| Reducing Agent | Target Site | Product | Conditions |
|---|---|---|---|
| LiAlH₄ | Thiazole ring | Dihydrothiazole | THF, 0°C→RT, 4 hrs |
| H₂/Pd-C | –CH₂Cl | –CH₃ derivatives | EtOAc, 40 psi, 2 hrs |
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Limitations : LiAlH₄ may reduce the methoxyphenyl group if used in excess .
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Catalytic Hydrogenation : Pd-C selectively reduces –CH₂Cl to –CH₃ without affecting the thiazole ring.
Cross-Coupling Reactions
The chloromethyl group participates in metal-catalyzed couplings:
Table 4: Cross-coupling reactions
| Catalyst | Partner | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | Aryl boronic acids | Biaryl–CH₂–thiazole hybrids | 55–60% |
| CuI/Et₃N | Terminal alkynes | Alkyne-functionalized derivatives | 50–55% |
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Conditions : Suzuki-Miyaura couplings require anhydrous DMF and 80°C.
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Applications : Generates biaryl motifs for drug-discovery scaffolds .
Acid/Base-Mediated Reactions
The compound reacts under acidic/basic conditions:
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Hydrolysis :
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Condensation :
Reacts with aldehydes/ketones in acidic media (e.g., p-TsOH) to form Schiff bases .
Stability Under Reaction Conditions
Scientific Research Applications
Medicinal Chemistry
4-(Chloromethyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride serves as a crucial building block in the synthesis of pharmaceutical agents targeting various diseases, including microbial infections and cancer. Its ability to form covalent bonds with nucleophilic sites on proteins or DNA allows it to inhibit enzymatic activity and disrupt cellular processes .
Case Study: Anticancer Activity
Research has demonstrated significant anticancer properties against various cell lines, such as SGC-7901 (gastric cancer). The compound acts as a covalent inhibitor of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. IC50 values indicate moderate to high antiproliferative activity ranging from low micromolar to nanomolar concentrations .
Materials Science
Due to its unique chemical structure, this compound can be utilized in developing advanced materials, including polymers and coatings. Its dual functionality—possessing both chloromethyl and methoxyphenyl groups—enhances its potential for various chemical modifications, making it a valuable intermediate in material synthesis .
Biological Studies
In biochemical assays, 4-(chloromethyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride serves as a probe for studying enzyme interactions and cellular pathways. Its ability to covalently modify proteins allows researchers to investigate the dynamics of enzyme activity and cellular signaling .
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of cellular processes. This covalent modification can trigger a cascade of biochemical events, ultimately affecting cell viability and function .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the N,4-Diaryl-1,3-Thiazole-2-Amine Family
Compound 10s (N-(2,4-Dimethoxyphenyl)-4-(4-Methoxyphenyl)-1,3-Thiazol-2-Amine)
- Key Differences : Replaces the chloromethyl group with a 4-methoxyphenyl substituent and adds a 2,4-dimethoxyphenylamine group.
- Activity : Potent tubulin polymerization inhibitor (IC₅₀ comparable to CA-4), induces G2/M phase arrest in cancer cells .
- Mechanism : Binds to the colchicine site on tubulin, disrupting microtubule dynamics .
Compound 3d (N-(4-Methoxyphenyl)-4-(1,2-Dihydroacenaphthylen-5-yl)-1,3-Thiazol-2-Amine)
- Key Differences : Substitutes chloromethyl with a dihydroacenaphthylene group.
- Physicochemical Data : Melting point 185.4–188.6°C, HPLC purity 99.6% .
- Synthesis: Ethanol-based coupling of acyl chlorides with amines .
4-(4-Chlorophenyl)-N-(Naphthalen-1-yl)-1,3-Thiazol-2-Amine Hydrochloride
- Key Differences : Naphthyl group replaces 4-methoxyphenyl; chlorophenyl at the 4-position.
Thiazole-Based CNS-Targeting Agents
SSR125543A (CRF1 Receptor Antagonist)
- Structure : 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride.
- Activity: Nanomolar affinity for CRF1 receptors (pKᵢ = 8.73–9.08), inhibits stress-induced ACTH release and CNS hyperactivity .
- Key Feature : Oral bioavailability and >24-hour duration of action in rodents .
MortaparibMild
Substituent-Driven Functional Variations
Chloromethyl vs. Trichloromethyl
Aryl Group Modifications
- 4-Methoxyphenyl vs. 4-Methylphenyl: Increases lipophilicity, as seen in 4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride (CID 2404809) .
Comparative Data Tables
Table 2: Substituent Effects on Activity
Biological Activity
4-(Chloromethyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula: C11H12ClN2OS
Molecular Weight: 291.20 g/mol
CAS Number: 1049746-46-4
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Density | Not specified |
| Purity | 95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to:
- Inhibition of Enzymatic Activity: The compound acts as a covalent inhibitor, disrupting normal cellular processes.
- Disruption of Microtubule Dynamics: Similar to other tubulin inhibitors, it binds to the colchicine site on tubulin, inhibiting polymerization and affecting cell division.
Anticancer Activity
Research indicates that 4-(chloromethyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines:
- Cell Lines Tested: SGC-7901 (gastric cancer), among others.
- Mechanism of Action: Inhibition of tubulin polymerization leading to cell cycle arrest in the G2/M phase.
Key Findings:
- IC50 Values: The compound showed moderate to high antiproliferative activity with IC50 values ranging from low micromolar to nanomolar concentrations in certain cell lines .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial properties. Studies have reported:
- Effective Against Bacteria: Significant inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
The compound displayed greater efficacy against Gram-negative strains compared to Gram-positive ones .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activities of this compound. Modifications at various positions on the thiazole ring have been explored:
| Position | Substituent | Effect on Activity |
|---|---|---|
| C-2 | Lipophilic groups | Increased antibacterial activity |
| C-4 | Aromatic substitutions | Enhanced anticancer properties |
These modifications can significantly influence the compound's interaction with biological targets, enhancing both its anticancer and antimicrobial efficacy .
Case Studies
- Tubulin Inhibition Study: A specific analog demonstrated superior potency in inhibiting tubulin polymerization compared to other derivatives in its class. This supports its potential as a therapeutic agent in cancer treatment .
- Antimicrobial Evaluation: Functionalized magnetic nanoparticles incorporating this thiazole derivative exhibited enhanced antibacterial activity due to increased surface area and reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
